2-(1H-indole-5-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indole-5-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that indole derivatives, such as this compound, have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .
Result of Action
The inhibitory properties of indole derivatives on various enzymes and proteins could potentially lead to a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indole-5-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent attachment of the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indole-5-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new ones .
Scientific Research Applications
2-(1H-indole-5-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific diseases.
Industry: It can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-3-yl)methanone: A structurally similar compound with a different indole substitution.
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-4-yl)methanone: Another analog with a variation in the indole position
Uniqueness
The uniqueness of 2-(1H-indole-5-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane lies in its specific spirocyclic structure and the position of the indole moiety, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-16(2)21-10-17(11-22-16)8-19(9-17)15(20)13-3-4-14-12(7-13)5-6-18-14/h3-7,18H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJICLAYDGBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.